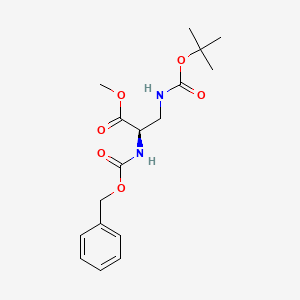

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate

Description

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative with a molecular formula of C₁₆H₂₂N₂O₆ and a molecular weight of 338.36 g/mol . It features two protective groups: a benzyloxycarbonyl (Z) group at the α-amino position and a tert-butoxycarbonyl (Boc) group at the β-amino position (Figure 1). This dual protection strategy is common in peptide synthesis to enable selective deprotection during sequential coupling reactions. The compound is typically stored at 2–8°C in a dry environment to prevent hydrolysis of the ester and carbamate groups . Its primary applications include serving as a building block for enantioselective synthesis of β-amino acids and peptidomimetics, particularly in pharmaceutical research .

Properties

IUPAC Name |

methyl (2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMZRMHNXPKKND-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The process may include the following steps:

Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to a benzaldehyde derivative.

Reduction: The tert-butoxycarbonyl group can be reduced to a tert-butylamine derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide or Dess-Martin periodinane, with reaction conditions typically involving mild temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used, often under an inert atmosphere.

Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: tert-Butylamine derivatives.

Substitution: Various amides or esters.

Scientific Research Applications

This compound finds applications in several scientific research areas:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The protected amino groups can be selectively deprotected to reveal functional groups that interact with enzymes or receptors, leading to biological or chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related derivatives, focusing on molecular features , reactivity , and applications .

Structural Analogues

2.1.1 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

- Key Differences: Stereochemistry: The S-enantiomer differs in configuration at the α-carbon. Substituents: Lacks the benzyloxycarbonyl (Z) group, replaced by a free amino group after hydrogenolysis .

- The absence of the Z group simplifies deprotection steps .

2.1.2 (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

- Key Differences: Substituent: A 4-hydroxyphenyl group replaces the Boc-protected β-amino group. Reactivity: The phenolic hydroxyl group introduces polarity, enhancing solubility in aqueous media .

- Applications : Intermediate in synthesizing tyrosine-derived peptidomimetics with enhanced bioavailability .

2.1.3 Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate

- Key Differences :

- Applications: Precursor for fluorinated β-amino acids in CNS-targeting pharmaceuticals .

Functional Analogues

2.2.1 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate

- Key Differences :

2.2.2 Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

- Key Differences :

Comparative Data Table

Key Research Findings

Stereochemical Impact : The R-configuration in the target compound ensures compatibility with enzymatic resolution processes, as demonstrated in diastereomeric salt formation using (R)-(+)-α-methylbenzylamine .

Protection Strategy: The Z/Boc dual protection enables sequential deprotection—Boc via trifluoroacetic acid (TFA) and Z via hydrogenolysis—critical for synthesizing complex peptides .

Solubility and Stability : Analogs with hydroxyphenyl or TBS groups exhibit improved solubility in polar solvents compared to the parent compound, which is more lipophilic .

Notes

- Stereochemical Purity : Enantiomeric excess (ee) of the target compound is critical for pharmaceutical applications, as seen in the synthesis of Anamorelin intermediates .

- Synthetic Flexibility : The tert-butoxycarbonyl group’s stability under basic conditions makes it ideal for multi-step syntheses .

Biological Activity

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound with potential biological applications. Understanding its biological activity is crucial for its development in pharmaceutical contexts. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic uses.

- Molecular Weight : 352.4 g/mol

- Chemical Formula : C15H21N3O5

- CAS Number : 96136-12-8

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, followed by coupling reactions. The compound is derived from amino acids and utilizes various protective groups to ensure selective reactivity during synthesis.

Enzyme Inhibition

Research has shown that derivatives of this compound can exhibit inhibition against various enzymes, particularly histone deacetylases (HDACs). For instance, compounds structurally similar to azumamides, which include β-amino acid scaffolds, have been evaluated for their HDAC inhibitory activity. The findings suggest that modifications in stereochemistry significantly affect the inhibitory potency against specific HDAC isoforms, with IC50 values ranging from 14 to 67 nM for certain derivatives .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Certain analogs have been tested against a range of bacterial strains, demonstrating varying degrees of effectiveness. The presence of the benzyloxycarbonyl group may enhance the lipophilicity of the molecule, potentially improving membrane permeability and subsequent antimicrobial action.

Case Studies

- HDAC Inhibition : In a study investigating azumamide derivatives, it was found that modifications in the β-amino acid led to significant changes in HDAC inhibition profiles. Compounds with carboxylic acid functionalities were more potent than their carboxyamide counterparts, indicating that the functional groups attached to the core structure play a critical role in biological activity .

- Antimicrobial Testing : A series of compounds synthesized from this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited promising antimicrobial activity, suggesting a pathway for future drug development targeting bacterial infections .

Data Tables

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Azumamide A | HDAC1-3 Inhibition | 14 - 67 | Potent inhibitor |

| Derivative X | Antimicrobial | Varies | Effective against multiple strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.